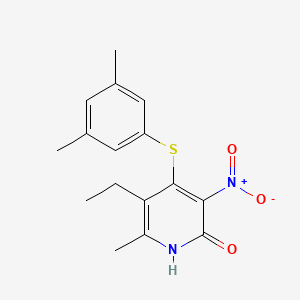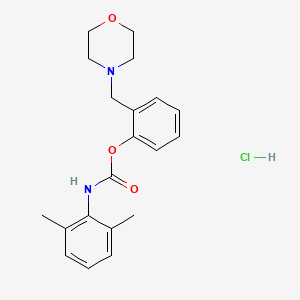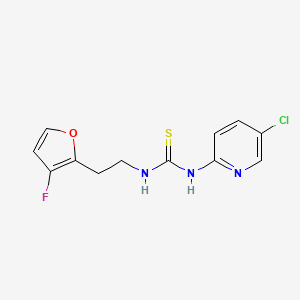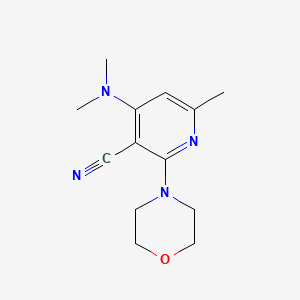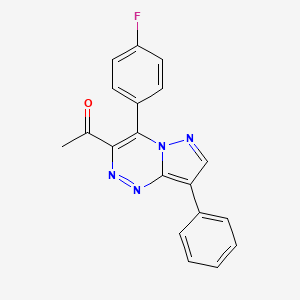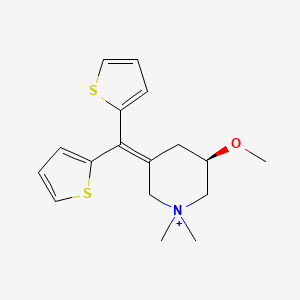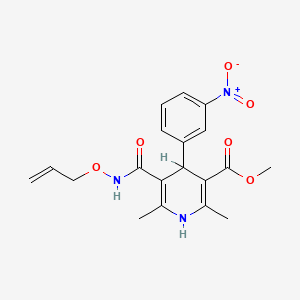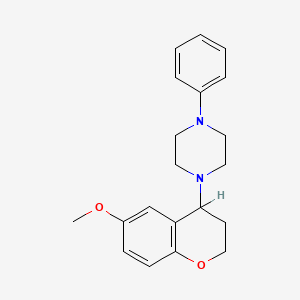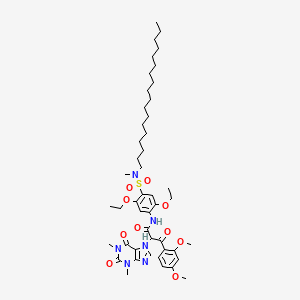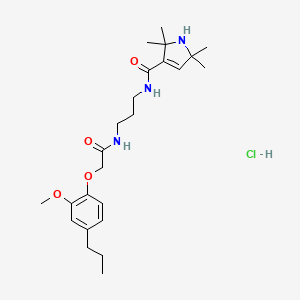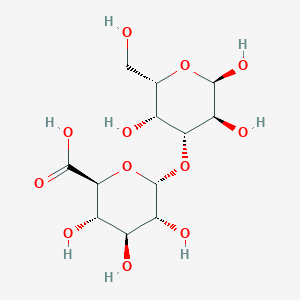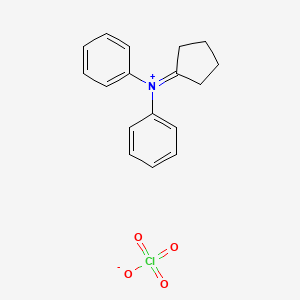
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate is a chemical compound with the molecular formula C17H18NClO4 It is known for its unique structure, which includes a benzenaminium core with cyclopentylidene and phenyl substituents, and a perchlorate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate typically involves the reaction of benzenaminium derivatives with cyclopentylidene and phenyl groups under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenaminium, N-cyclopentylidene-N-phenyl-, chloride
- Benzenaminium, N-cyclopentylidene-N-phenyl-, bromide
- Benzenaminium, N-cyclopentylidene-N-phenyl-, iodide
Uniqueness
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate is unique due to its perchlorate counterion, which imparts distinct chemical properties compared to its chloride, bromide, and iodide counterparts. The perchlorate ion can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
26529-13-5 |
|---|---|
Formule moléculaire |
C17H18ClNO4 |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
cyclopentylidene(diphenyl)azanium;perchlorate |
InChI |
InChI=1S/C17H18N.ClHO4/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1(3,4)5/h1-6,9-12H,7-8,13-14H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
ZYIDSNAUYLQDFH-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(=[N+](C2=CC=CC=C2)C3=CC=CC=C3)C1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


